N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide
Description
N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide is a complex organic compound with a unique structure that includes a sulfonyl group and a phenoxy group
Properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-6-5-7-11(2)13(10)17-9-8-12(15)14-18(3,4)16/h5-7H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBCFDPHVAWJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCC(=O)N=S(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide typically involves the reaction of dimethyl sulfoxide with an appropriate amine under specific conditions. For instance, dimethyl sulfoxide can be reacted with ammonium carbamate in the presence of a catalyst such as PhI(OAc)2 to yield the desired compound . The reaction is carried out in methanol at room temperature, and the product is purified using column chromatography with dichloromethane/methanol as the eluent .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce sulfides.
Scientific Research Applications
N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, potentially altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide hydrochloride
- N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide
Uniqueness
N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-(2,6-dimethylphenoxy)propanamide is unique due to the presence of both a sulfonyl group and a phenoxy group in its structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
